Cas no 34984-78-6 (6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-)

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- structure
34984-78-6 structure
Product Name:6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-
CAS-nummer:34984-78-6
MF:C21H30O3
MW:330.461106777191
CID:307874
PubChem ID:169652
Update Time:2025-04-19

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-
    • 8β-Hydroxy-?9-tetrahydro Cannabinol
    • 8α-hydroxy-Δ9-tetrahydrocannabinol
    • 8β-Hydroxy-∆9-tetrahydro Cannabinol
    • 8Beta-Hydroxy-9-tetrahydro Cannabinol
    • 8alpha-Hydroxy-delta (9)-thc
    • NS00000177
    • 8beta-Hydroxy-delta (9)-thc
    • (6aR,8R,10aR)-6,6,9-Trimethyl-3-pentyl-6H,6ah,7H,8H,10ah-benzo(C)isochromene-1,8-diol
    • 8.BETA.-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
    • BDBM84880
    • 34984-78-6
    • UNII-671A0K1FQE
    • 8-Ohthc
    • SCHEMBL23043730
    • TO89JGK3SC
    • (8R)-6,6,9-TRIMETHYL-3-PENTYL-6A,7,8,10A-TETRAHYDROBENZO(C)CHROMENE-1,8-DIOL
    • (-)-8.BETA.-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
    • 8 beta-Hydroxy-delta(9)-tetrahyrocannabinol
    • 38456-07-4
    • 6H-DIBENZO(B,D)PYRAN-1,8-DIOL, 6A,7,8,10A-TETRAHYDRO-6,6,9-TRIMETHYL-3-PENTYL-, (6A.ALPHA.,8.ALPHA.,10A.BETA.)-
    • PD167671
    • 8?-Hydroxy-?9-tetrahydro Cannabinol
    • DTXSID10188525
    • 671A0K1FQE
    • 6H-DIBENZO(B,D)PYRAN-1,8-DIOL, 6A,7,8,10A-TETRAHYDRO-6,6,9-TRIMETHYL-3-PENTYL-, (6AR,8R,10AR)-
    • THC, 8 beta-OH
    • 8.BETA.-HYDROXY-.DELTA.9-THC
    • 6H-Dibenzo(b,d)pyran-1,8-diol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR-(6aalpha,8alpha,10abeta))-
    • CHEMBL3586105
    • 8-Hydroxy-delta(9)-tetrahydrocannabinol
    • Inchi: 1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1
    • InChI-sleutel: INKUWBOHCFHXTJ-BRWVUGGUSA-N
    • LACHT: O1C2C=C(CCCCC)C=C(C=2[C@@H]2C=C(C)[C@@H](C[C@H]2C1(C)C)O)O

Berekende eigenschappen

  • Exacte massa: 330.21900
  • Monoisotopische massa: 330.219
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 470
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 49.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.077
  • Kookpunt: 430.3°Cat760mmHg
  • Vlampunt: 214°C
  • Brekindex: 1.545
  • PSA: 49.69000
  • LogboekP: 4.70660
Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.